Chlorophosphonazo mA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorophosphonazo mA is a chemical compound known for its application in analytical chemistry, particularly in the spectrophotometric determination of various metal ions. It is a derivative of chromotropic acid and contains bis-azo and phosphoryl groups, which contribute to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorophosphonazo mA involves the reaction of chromotropic acid with phosphoryl chloride and aromatic amines under controlled conditions. The reaction typically requires an acidic medium and elevated temperatures to facilitate the formation of the bis-azo structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorophosphonazo mA undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as calcium, magnesium, and lanthanoids.
Substitution: Reacts with other azo compounds to form derivatives with different properties.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are metal-azo complexes, which exhibit distinct absorption spectra useful in analytical applications .
Wissenschaftliche Forschungsanwendungen
Chlorophosphonazo mA has a wide range of applications in scientific research, including:
Chemistry: Used as a chromogenic reagent for the spectrophotometric determination of metal ions.
Biology: Employed in calcium imaging studies to monitor intracellular calcium levels in biological samples.
Industry: Utilized in water hardness testing and quality control processes in various industrial applications.
Wirkmechanismus
Chlorophosphonazo mA exerts its effects through the formation of stable complexes with metal ions. The bis-azo and phosphoryl groups in its structure facilitate the binding of metal ions, leading to changes in the absorption spectra of the compound. This property is exploited in spectrophotometric assays to quantify metal ion concentrations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorophosphonazo III: Another bis-azo compound used for similar spectrophotometric applications.
Arsenazo III: A related compound with arsenic-containing functional groups, used for the determination of thorium and uranium.
Uniqueness
Chlorophosphonazo mA is unique due to its high sensitivity and selectivity for certain metal ions, making it a valuable tool in analytical chemistry. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C24H18ClN4O12PS2 |
---|---|
Molekulargewicht |
685.0 g/mol |
IUPAC-Name |
3-[(3-acetylphenyl)diazenyl]-6-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C24H18ClN4O12PS2/c1-11(30)12-3-2-4-15(7-12)26-28-21-18(43(36,37)38)8-13-9-19(44(39,40)41)22(24(32)20(13)23(21)31)29-27-16-6-5-14(25)10-17(16)42(33,34)35/h2-10,31-32H,1H3,(H2,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI-Schlüssel |
CTPAOCBGSYHNQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.